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Compound of Interest

Compound Name: 3-Methoxyphenyl

Cat. No.: B12655295

A comprehensive guide to the spectral characteristics of 3-methoxyphenol and its derivatives,
offering valuable data for identification, characterization, and application in drug development
and chemical synthesis.

This guide provides a detailed comparative analysis of the spectroscopic properties of 3-
methoxyphenol and a selection of its key derivatives: 1,3-dimethoxybenzene (3-
methoxyanisole), 3-methoxybenzoic acid, and 3-methoxytoluene. By presenting quantitative
data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and
Ultraviolet-Visible (UV-Vis) spectroscopy in a clear, tabular format, this document serves as a
practical reference for researchers and scientists. Detailed experimental protocols for each
spectroscopic technique are also included to support the reproduction and validation of the
presented data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-methoxyphenol and its
derivatives. These values are compiled from various spectral databases and literature sources,
providing a reliable foundation for comparative analysis.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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. Methoxy

Aromatic
Compound Protons (- Other Protons Solvent

Protons

OCHs3)
8.0-9.0 (br s, 1H,
3-Methoxyphenol  6.4-7.2 (m, 4H) 3.73 (s, 3H) OH) DMSO-ds
1,3- 6.44 (t, 1H), 6.50
Dimethoxybenze  (d, 2H), 7.15 (i, 3.74 (s, 6H) - CDCIs[1]
ne 1H)
3-
_ 12.0-13.0 (br s,
Methoxybenzoic 7.0-7.6 (m, 4H) 3.82 (s, 3H) CDCIs[2]
_ 1H, -COOH)

Acid
3- 2.30 (s, 3H, -

6.6-7.2 (m, 4H) 3.73 (s, 3H) CDCls
Methoxytoluene CHs)

Table 2: *C NMR Spectroscopic Data (Chemical Shifts in

ppm)
. Methoxy
Aromatic
Compound Carbon (- Other Carbons  Solvent
Carbons
OCHs3)
102.1, 107.4,
3-Methoxyphenol  108.2, 130.3, 55.1 - DMSO-ds
157.8, 160.5
1,3-
, 99.9, 104.6,
Dimethoxybenze 55.5 - CDCIs[3]
129.2,161.0
ne
3- 113.4,119.4,
Methoxybenzoic 121.9, 129.7, 55.3 171.5 (-COOH) CDCIls[4]
Acid 131.4, 159.9
3 108.9, 112.1,
120.9, 129.3, 55.0 21.5 (-CHs) CDCls
Methoxytoluene
139.5, 159.6
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Iahlg_a._Ke;LlB_Ahs_Qtpimn_B_ands (incm™?)

C-O Stretch C=0 Other Key
Compound O-H Stretch
(Aromatlc) (Aryl Ether)  Stretch Bands
3-
~3350 ~1600 (C=C
Methoxyphen ~3050 ~1250, ~1050 - )
| (broad) aromatic)
0
1,3-
_ ~1590 (C=C
Dimethoxybe - ~3060 ~1260, ~1050 )
aromatic)[5]
nzene
3- ~3000
~1600 (C=C
Methoxybenz  (broad, - ~3070 ~1250, ~1040 ~1690 )
) ) aromatic)[6]
oic Acid COOH)
3-
~1600 (C=C
Methoxytolue - ~3030 ~1260, ~1050 )
aromatic)
ne

Table 4: Mass Spectrometry Data (m/z of Key Fragments

in EI-MS)
Compound Molecular lon (M) Key Fragment lons
3-Methoxyphenol 124 109, 81, 53
1,3-Dimethoxybenzene 138 123, 108, 95, 77[7]
3-Methoxybenzoic Acid 152 135, 107, 77[8]
3-Methoxytoluene 122 107, 91, 77[9]

Table 5: UV-Vis Spectroscopic Data (Amax in nm and
Molar Absorptivity €)
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Molar Absorptivity

Compound Amax (nm) ©) Solvent
€
3-Methoxyphenol ~275 ~2000 Ethanol
1,3-
274, 279 2040, 1950 Cyclohexane[10][11]

Dimethoxybenzene

3-Methoxybenzoic
Acid

~220, ~280 ~10000, ~2000 Ethanol

3-Methoxytoluene ~272 ~2100 Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure
reproducibility and aid in the design of new experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of the solid sample or measure 5-10 pL of the liquid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,

DMSO-de) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to O ppm.

Transfer the solution to a 5 mm NMR tube.

IH NMR Data Acquisition:
e Spectrometer: 300-500 MHz.
e Pulse Angle: 30-45 degrees.

e Acquisition Time: 2-4 seconds.
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o Relaxation Delay: 1-5 seconds.

e Number of Scans: 8-16, depending on the sample concentration.

13C NMR Data Acquisition:

Spectrometer: 75-125 MHz (corresponding to the *H frequency).

Technique: Proton-decoupled.

Pulse Angle: 45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, due to the low natural abundance of 13C.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

o Background Collection: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable
solvent (e.qg., isopropanol) and allow it to dry completely. Record a background spectrum of
the clean, empty crystal.

e Sample Application:
o For liquid samples, place a single drop onto the center of the crystal.

o For solid powder samples, place a small amount of the powder onto the crystal and apply
pressure using the instrument's pressure clamp to ensure good contact.

o Data Acquisition:
o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1,
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o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent to remove
all traces of the sample.

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction:

o Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol,
acetonitrile). The solution is then introduced directly into the ion source via a syringe

pump.

o Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, inject a dilute
solution of the sample onto a GC column. The separated components elute directly into
the mass spectrometer's ion source.

e |onization:
o The sample is vaporized in the ion source.

o A beam of electrons, typically with an energy of 70 eV, bombards the gaseous sample
molecules.

o This impact removes an electron from the molecule, creating a positively charged
molecular ion (M*) and causing fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or other detector records the abundance of each ion,
generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation:
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o Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol,
methanol, cyclohexane) of a known concentration (e.g., 1 mg/mL).

o From the stock solution, prepare a series of dilutions to find a concentration that gives a
maximum absorbance between 0.1 and 1.0. A typical concentration for analysis is in the
range of 104 to 10~> M.

e Instrument Setup:
o Use a dual-beam spectrophotometer.

o Fill a matched pair of quartz cuvettes (typically 1 cm path length) with the solvent. Place
one in the reference beam path and the other in the sample beam path.

o Run a baseline correction (autozero) with the solvent in both cuvettes.
o Data Acquisition:
o Replace the solvent in the sample cuvette with the sample solution.
o Scan the sample over the desired wavelength range (e.g., 200-400 nm).
o Record the wavelength of maximum absorbance (Amax) and the absorbance value.

Visualizations: Pathways and Workflows

To further contextualize the application and synthesis of these compounds, the following
diagrams illustrate a key biological pathway and a representative experimental workflow.

Phenylpropanoid Pathway Monolignol Biosynthesis

Phenylalanine }ﬁV‘ Cinnamic_acid }ﬁb{ p_Coumaric_acid }ﬂb{ Caffeic_acid COMI} Ferulic_acid

Peroxidases

Guaiacyl_lignin
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Click to download full resolution via product page
Caption: Simplified Lignin Biosynthesis Pathway.

The above diagram illustrates a simplified pathway for the biosynthesis of guaiacyl (G) lignin, a
polymer derived from coniferyl alcohol. Methoxyphenols, such as ferulic acid, are key
intermediates in this pathway.
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Caption: General Workflow for NMR Spectroscopy.
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This diagram outlines the typical experimental workflow for obtaining and processing NMR
spectra of small organic molecules, from sample preparation to data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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